
S-(Cyanomethyl) diethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(Cyanomethyl) diethylcarbamothioate: is an organic compound that contains a cyanomethyl group attached to a diethylcarbamothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(Cyanomethyl) diethylcarbamothioate typically involves the reaction of diethylcarbamothioic acid with cyanomethylating agents. One common method is the reaction of diethylcarbamothioic acid with bromoacetonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: S-(Cyanomethyl) diethylcarbamothioate can undergo various chemical reactions, including:
Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Cyclization Products: Cyclization can result in the formation of heterocyclic compounds such as oxindoles.
Aplicaciones Científicas De Investigación
Chemistry: S-(Cyanomethyl) diethylcarbamothioate is used as a building block in organic synthesis. It can be used to introduce cyanomethyl groups into various substrates, which can then be further functionalized to create complex molecules .
Biology and Medicine: It can be used to create bioactive molecules with potential therapeutic properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
Mecanismo De Acción
The mechanism of action of S-(Cyanomethyl) diethylcarbamothioate involves its ability to act as a nucleophile or electrophile in chemical reactions. The cyanomethyl group can participate in nucleophilic substitution reactions, while the diethylcarbamothioate moiety can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic properties of the cyanomethyl and diethylcarbamothioate groups .
Comparación Con Compuestos Similares
S-(Cyanomethyl) N,N-dimethyl dithiocarbamate: This compound is similar in structure but contains a dimethyl group instead of a diethyl group.
S-(Cyanomethyl) O-ethyl carbodithionate: This compound has an O-ethyl group instead of a diethylcarbamothioate moiety.
Uniqueness: S-(Cyanomethyl) diethylcarbamothioate is unique due to its specific combination of the cyanomethyl and diethylcarbamothioate groups. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical reactions .
Propiedades
Número CAS |
65350-95-0 |
|---|---|
Fórmula molecular |
C7H12N2OS |
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
S-(cyanomethyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C7H12N2OS/c1-3-9(4-2)7(10)11-6-5-8/h3-4,6H2,1-2H3 |
Clave InChI |
KHKRRJPERNGDGP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)SCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


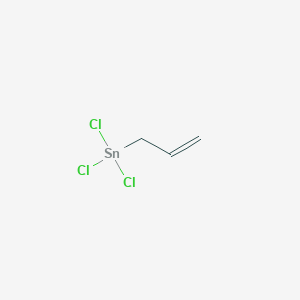
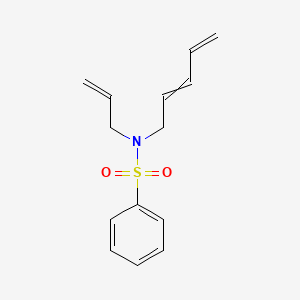
![1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one](/img/structure/B14494330.png)
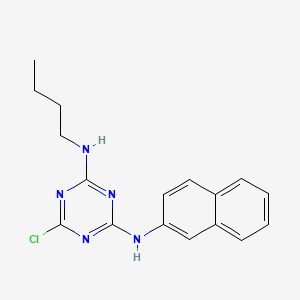
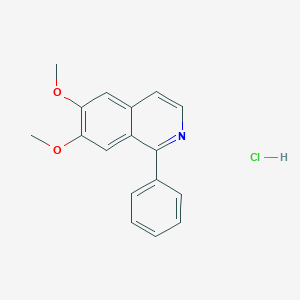

![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)

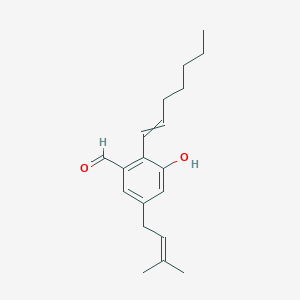
![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)


![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)
